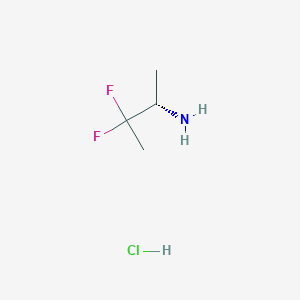

(S)-3,3-Difluorobutan-2-amine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,3-Difluorobutan-2-amine HCl is a chemical compound that has been widely used in scientific research for its unique properties. It is a chiral molecule that has two enantiomers, (R)-3,3-Difluorobutan-2-amine and (S)-3,3-Difluorobutan-2-amine. In

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A significant application of compounds related to "(S)-3,3-Difluorobutan-2-amine HCl" is in asymmetric synthesis. For instance, the asymmetric intermolecular addition of non-acidic C–H bonds to imines, facilitated by specific activating substituents and catalyzed by Rh(III), represents a notable advancement in the field. This process yields highly enantiomerically enriched amine hydrochlorides, crucial for developing pharmaceuticals and fine chemicals (Wangweerawong, Bergman, & Ellman, 2014).

Environmental and Materials Science

In environmental and materials science, research has focused on the emissions and impact of related fluorinated compounds. For example, HFC-365mfc, a chlorine-free substitute for certain foam blowing agents, has been studied for its atmospheric presence and potential environmental effects. Such studies are crucial for understanding the lifecycle and environmental impact of fluorinated compounds, including those structurally related to "this compound" (Stemmler et al., 2007).

Photocatalytic Applications

Photocatalytic processes involving fluorinated compounds are of interest due to their potential in synthesizing partially fluorinated aromatics. Such methods offer a safe and efficient way to access materials that are pivotal in pharmaceuticals and agrochemical industries, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Senaweera, Singh, & Weaver, 2014).

Advanced Organic Synthesis

Direct synthesis techniques, such as the efficient amidation of carboxylic acids with amines, showcase the utility of fluorinated compounds in creating complex organic molecules. These methods highlight the role of fluorinated reagents in facilitating reactions that are pivotal in drug development and materials science (Lanigan, Starkov, & Sheppard, 2013).

Adsorption and Removal of Environmental Contaminants

The study of adsorption behaviors of perfluorinated compounds on various adsorbents, including those with amine groups, is critical for environmental remediation efforts. Understanding these interactions can lead to the development of more effective methods for removing harmful perfluorinated pollutants from water and soil (Du et al., 2014).

properties

IUPAC Name |

(2S)-3,3-difluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMHEZMDGDEDDZ-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)